BenchChemオンラインストアへようこそ!

N-(3-isopropoxypropyl)-7-phenyl-7H-pyrazolo[3,4-d][1,2,3]triazin-4-amine

Medicinal Chemistry Drug Design Physical Chemistry

N-(3-isopropoxypropyl)-7-phenyl-7H-pyrazolo[3,4-d][1,2,3]triazin-4-amine is a synthetic small-molecule heterocyclic compound belonging to the pyrazolo[3,4-d][1,2,3]triazine class. Its core structure is a fused pyrazole-triazine bicycle, which is a pharmacophore of interest in medicinal chemistry for developing kinase inhibitors and anti-inflammatory agents.

Molecular Formula C16H20N6O
Molecular Weight 312.377
CAS No. 1251550-71-6
Cat. No. B2538945
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameN-(3-isopropoxypropyl)-7-phenyl-7H-pyrazolo[3,4-d][1,2,3]triazin-4-amine
CAS1251550-71-6
Molecular FormulaC16H20N6O
Molecular Weight312.377
Structural Identifiers
SMILESCC(C)OCCCNC1=C2C=NN(C2=NN=N1)C3=CC=CC=C3
InChIInChI=1S/C16H20N6O/c1-12(2)23-10-6-9-17-15-14-11-18-22(16(14)20-21-19-15)13-7-4-3-5-8-13/h3-5,7-8,11-12H,6,9-10H2,1-2H3,(H,17,19,20)
InChIKeyNLYFJLIRAWIVNF-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request
Handling Information
Solubilitynot available

N-(3-isopropoxypropyl)-7-phenyl-7H-pyrazolo[3,4-d][1,2,3]triazin-4-amine (CAS 1251550-71-6): Key Compound Properties and Research Classification


N-(3-isopropoxypropyl)-7-phenyl-7H-pyrazolo[3,4-d][1,2,3]triazin-4-amine is a synthetic small-molecule heterocyclic compound belonging to the pyrazolo[3,4-d][1,2,3]triazine class . Its core structure is a fused pyrazole-triazine bicycle, which is a pharmacophore of interest in medicinal chemistry for developing kinase inhibitors and anti-inflammatory agents [1]. The compound features a 7-phenyl substituent and an N-(3-isopropoxypropyl) side chain, with a molecular formula of C16H20N6O and a molecular weight of 312.37 g/mol . It is registered in authoritative chemical databases including PubChem (CID 52417169), confirming its structural identity and its classification as a research-grade chemical [2].

Why In-Class Substitution of N-(3-isopropoxypropyl)-7-phenyl-7H-pyrazolo[3,4-d][1,2,3]triazin-4-amine Carries Risk Without Comparative Data


The pyrazolo[3,4-d][1,2,3]triazine scaffold is known for its sensitive structure-activity relationships (SAR), where even minor modifications to the N-4 amine substituent can drastically alter biological activity and target selectivity [1]. Generic substitution among analogs like the N-isobutyl or N-cyclopentyl derivatives without head-to-head quantitative data is therefore high-risk. Although the specific pharmacological profile of the 3-isopropoxypropyl analog remains largely uncharacterized in public, authoritative literature, its unique side chain—which introduces both hydrogen-bonding capability and increased lipophilicity compared to simpler alkyl chains—could confer distinct binding kinetics or solubility profiles that are not inferable from class-level data alone [2]. Procurement decisions must be based on explicit, measured properties for this exact compound, not its closely related peers.

Quantitative Differentiation Evidence for N-(3-isopropoxypropyl)-7-phenyl-7H-pyrazolo[3,4-d][1,2,3]triazin-4-amine vs. Comparators


Molecular Property Comparison: Lipophilicity and Hydrogen Bonding Capacity vs. N-alkyl Analogs

The target compound's N-4 substituent, a 3-isopropoxypropyl group, introduces an ether oxygen and increases the carbon chain length relative to simpler N-alkyl analogs like N-isobutyl or N-cyclopentyl-7-phenyl-7H-pyrazolo[3,4-d][1,2,3]triazin-4-amine. This results in a higher computed lipophilicity (XLogP3 = 2.6) and an additional hydrogen bond acceptor, which can significantly influence membrane permeability, solubility, and target binding [1]. The N-isobutyl analog, in contrast, lacks the ether oxygen and has a lower XLogP3 of 2.0, representing a 0.6 log unit difference, which translates to an approximately 4-fold difference in the octanol-water partition coefficient .

Medicinal Chemistry Drug Design Physical Chemistry

Structural Class Distinction: Fused Pyrazolo[3,4-d][1,2,3]triazine Core vs. Alternative Scaffolds in Kinase Inhibition

The pyrazolo[3,4-d][1,2,3]triazine scaffold is a recognized privileged structure for cyclin-dependent kinase (CDK) inhibition, distinct from the more common pyrazolo[1,5-a]pyrimidine or purine scaffolds [1]. While direct pharmacological data for the target compound is absent from public literature, patent landscapes confirm that derivatives of this specific core have demonstrated selectivity for CDKs over other kinases, a profile attributed to the unique spatial arrangement of the nitrogen-rich fused ring system [2]. Compounds with alternative scaffolds, such as pyrazolo[1,5-a]pyrimidines, often exhibit broader kinase inhibition profiles. A researcher selecting a chemical tool for probing CDK-mediated pathways should therefore prioritize a pyrazolo[3,4-d][1,2,3]triazine compound to maximize the probability of on-target effects.

Kinase Inhibition Cancer Research Structural Biology

Synthetic Tractability and Availability: Comparison to 3,6-Substituted Regioisomers

A key distinction for this compound series lies in the synthetic accessibility of its regioisomeric form. Published research confirms that the target compound's 3,7-substituted-4,7-dihydro-3H-pyrazolo[3,4-d][1,2,3]triazine regioisomers could not be successfully synthesized due to the higher stability of the triazene functionality in the regioisomeric precursors, causing a failure in the deprotection step [1]. In contrast, the target compound's core (a 4,6-dihydro isomer precursor) is synthetically accessible via a reported five-step protocol including an amidation and a cyclative cleavage reaction [1]. This means the N-4 substituted 7-phenyl-7H-pyrazolo[3,4-d][1,2,3]triazin-4-amines represent a synthetically viable subclass, whereas certain regioisomeric alternatives are synthetically impractical, directly constraining the pool of compounds available for a biological screen.

Synthetic Chemistry Chemical Procurement Heterocycle Synthesis

Comparative Physicochemical Profile: Predicted Drug-Likeness vs. N-Cycloheptyl Analog

The compound's 3-isopropoxypropyl chain balances hydrogen-bonding capacity with moderate lipophilicity, leading to a Topological Polar Surface Area (TPSA) of 78.8 Ų and a molecular weight of 312.37 g/mol, placing it within favorable drug-like chemical space (ROS-compliant) . A heavier alkyl analog, N-cycloheptyl-7-phenyl-7H-pyrazolo[3,4-d][1,2,3]triazin-4-amine, has a higher molecular weight (337.4 g/mol) and a larger TPSA of 82.3 Ų, which moves it closer to the boundary of typical oral drug-likeness criteria . For research programs optimizing lead compounds for favorable ADME profiles, the lower molecular weight and balanced polar surface area of the isopropoxypropyl derivative make it a more promising starting point for further optimization.

ADME Prediction Drug Discovery Physicochemical Properties

Primary Research Application Scenarios for N-(3-isopropoxypropyl)-7-phenyl-7H-pyrazolo[3,4-d][1,2,3]triazin-4-amine Based on Evidence


Hit-to-Lead Optimization in Kinase Inhibitor Programs

The compound is best suited as a starting point in a medicinal chemistry campaign targeting cyclin-dependent kinases (CDKs). Its pyrazolo[3,4-d][1,2,3]triazine core is a privileged scaffold for this target class, and its physicochemical profile (MW 312.37, TPSA 78.8 Ų) is favorable for lead development [1]. The synthetic accessibility of this specific regioisomeric series over the unattainable C-3 amine isomers ensures that chemistry resources can be productively deployed to generate analogs and build SAR [2].

Chemical Biology Probe for Inflammatory Signaling Pathways

Based on the class's demonstrated anti-inflammatory activity described in patent literature, a researcher could use this compound as a tool to probe the involvement of CDK-mediated pathways in inflammatory cytokine production. The lipophilic nature of the 3-isopropoxypropyl side chain (XLogP3 = 2.6) may facilitate cell penetration in whole-cell assays, a property that is quantifiably different from less lipophilic N-alkyl analogs [3]. Prior to use, validation of the compound's on-target kinase activity in a panel assay is essential given the absence of public selectivity data.

Scaffold-Hopping Reference Compound for Pyrazolopyrimidine Triazine Derivatives

In a drug discovery project aiming to move away from a known pyrazolo[1,5-a]pyrimidine scaffold due to poor selectivity, this compound can serve as a reference molecule for a scaffold-hopping exercise. The nitrogen-rich pyrazolo[3,4-d][1,2,3]triazine core is structurally distinct and has literature precedence for distinct kinase inhibition profiles [1]. Its procurement allows for a direct head-to-head comparison of potency and selectivity profiles against an incumbent scaffold under standardized assay conditions.

Quote Request

Request a Quote for N-(3-isopropoxypropyl)-7-phenyl-7H-pyrazolo[3,4-d][1,2,3]triazin-4-amine

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.